Product packaging for 2,3-Dibromo-tert-butyl-p-benzoquinone(Cat. No.:CAS No. 25762-86-1)

2,3-Dibromo-tert-butyl-p-benzoquinone

Cat. No.: B13757505
CAS No.: 25762-86-1
M. Wt: 321.99 g/mol
InChI Key: HCBKPGGQJQJYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-tert-butyl-p-benzoquinone is a sterically hindered and halogenated benzoquinone derivative of interest in synthetic organic chemistry and materials science research. As a multi-functionalized p-benzoquinone, it combines the redox-active quinone core with bromine atoms, which are excellent leaving groups for nucleophilic substitution, and the tert-butyl group, which confers steric hindrance and can influence solubility and crystallinity. This combination makes it a potentially valuable precursor for synthesizing more complex quinone-based structures, such as those used in coordination chemistry as ligands or in the development of organic electronic materials. Researchers can utilize the bromine substituents for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create extended quinoid systems. In biochemical research, structurally related tert-butyl benzoquinones have been studied for their antimicrobial properties, particularly against bacterial biofilms, by perturbing bacterial membranes . Other benzoquinone derivatives are also known to induce oxidative stress and autophagy in cell models, impacting signaling pathways such as Akt/mTOR . It is critical to handle this compound with care, as substituted benzoquinones can exhibit reactivity and toxicity. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Br2O2 B13757505 2,3-Dibromo-tert-butyl-p-benzoquinone CAS No. 25762-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25762-86-1

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2,3-dibromo-5-tert-butylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H10Br2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3

InChI Key

HCBKPGGQJQJYLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=C(C1=O)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,3 Dibromo Tert Butyl P Benzoquinone

Direct Halogenation Strategies

Direct halogenation would begin with a tert-butyl-p-benzoquinone precursor, aiming to add bromine atoms across the double bonds or via a substitution reaction.

Regioselective Bromination of tert-Butyl-p-benzoquinone Precursors

The primary challenge in this approach is achieving the desired regioselectivity. The tert-butyl group, being bulky and electron-donating, significantly influences the reactivity of the quinone ring. Electrophilic addition or substitution reactions would need to overcome both steric hindrance and the electronic effects of the carbonyl groups to favor bromination at the 2 and 3 positions. Standard brominating agents (e.g., Br₂ in a suitable solvent like acetic acid or carbon tetrachloride) would likely lead to a mixture of products, including monobrominated and other dibrominated isomers (e.g., 2,5- or 2,6-dibromo derivatives). No specific catalysts or conditions have been reported to selectively direct bromination to the desired positions on this substrate.

Optimization of Reaction Conditions for Dibromination

Without established reaction protocols, any discussion of optimization remains speculative. Hypothetically, optimization would involve screening various parameters to favor the 2,3-dibromo isomer.

Table 1: Theoretical Parameters for Optimization of Dibromination

ParameterVariableDesired Outcome
Brominating Agent Br₂, NBS, etc.Maximize yield of dibrominated product
Catalyst Lewis acids, radical initiatorsEnhance regioselectivity for 2,3-positions
Solvent Polar vs. NonpolarInfluence reaction pathway and selectivity
Temperature -20°C to 80°CControl reaction rate and minimize side products
Reaction Time Minutes to hoursEnsure complete reaction without degradation

This table is illustrative of a general chemical optimization process and is not based on experimental data for the target compound.

Oxidative Bromination Approaches

An alternative strategy involves the simultaneous or sequential oxidation and bromination of a hydroquinone (B1673460) precursor.

Synthesis from Substituted Hydroquinones

The synthesis could start from 2-tert-butylhydroquinone. This compound is readily prepared by the Friedel-Crafts alkylation of hydroquinone. google.commdpi.org The subsequent step would be an electrophilic aromatic substitution to introduce two bromine atoms. The hydroxyl groups are strongly activating and ortho-, para-directing. Therefore, bromination of 2-tert-butylhydroquinone would be expected to yield 3,6-dibromo-2-tert-butylhydroquinone or 3,5-dibromo-2-tert-butylhydroquinone rather than the required 2,3-dibromo precursor. Subsequent oxidation of this intermediate would then yield the corresponding benzoquinone. However, no literature confirms a viable route to the necessary 2,3-dibromo-5-tert-butylhydroquinone intermediate.

Development of Novel Oxidant-Mediated Bromination Systems

One-pot oxidative bromination systems, potentially using a combination of an oxidant (like H₂O₂ or ceric ammonium (B1175870) nitrate) and a bromine source (like NaBr), could offer a more direct route. nih.gov The development of such a system would require significant research to control the regioselectivity. The goal would be to find a catalytic system that directs bromination to the desired positions during the formation of the quinone ring. Currently, no such systems have been reported for this specific transformation.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of 2,3-Dibromo-tert-butyl-p-benzoquinone is contingent on the development of a viable synthetic route. Should a method be established, green chemistry considerations would include:

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as ethanol, water, or supercritical CO₂.

Catalytic Reagents: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste.

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Solvent-Free and Catalytic Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the context of synthesizing this compound, both the initial oxidation of 2-tert-butylphenol (B146161) and the subsequent bromination of tert-butyl-p-benzoquinone can be approached from a green chemistry perspective, focusing on catalytic and solvent-free methods.

Catalytic Oxidation of 2-tert-butylphenol:

The oxidation of phenols to quinones can be achieved using various catalytic systems, which are often more sustainable than stoichiometric oxidants. For instance, titanium superoxide (B77818) has been utilized as a catalyst for the selective oxidation of phenols to p-quinones using aqueous hydrogen peroxide as the oxidant. chemicalbook.com Copper-based catalysts have also been investigated for the aerobic oxidation of phenols. rsc.orgrsc.org The use of molecular oxygen from the air as the terminal oxidant in the presence of a suitable catalyst represents a highly attractive green method. For example, the oxidation of 2,6-di-tert-butylphenol (B90309) has been accomplished using Lewis acids as catalysts in the presence of molecular oxygen. lookchem.com While not directly applied to 2-tert-butylphenol for the synthesis of the precursor to our target molecule, these catalytic approaches offer a promising avenue for a more sustainable synthesis.

Catalyst SystemOxidantSubstrate ExampleProduct Type
Titanium superoxideaq. H2O22-tert-butylphenolp-Quinone chemicalbook.com
Copper(II) acetateAir/O2Phenolso-Quinones rsc.org
Lewis Acids (e.g., FeCl3)O22,6-di-tert-butylphenolDiphenoquinone lookchem.com
Methyltrioxorhenium(VII)H2O2Alkyl-substituted phenolsp-Quinones acs.orgacs.org

Solvent-Free Bromination:

The bromination step, traditionally carried out in organic solvents, can also be adapted to solvent-free conditions, significantly reducing the environmental impact of the process. Mechanical milling, for instance, has been successfully employed for the solvent-free bromination of various organic compounds, including phenols and alkenes, using sodium bromide and oxone. rsc.orgdntb.gov.uausc.gal Another approach involves the use of quaternary ammonium tribromides as brominating agents under thermal or microwave conditions without the need for a solvent. acgpubs.orgresearchgate.net These solvent-free methods are not only environmentally friendly but can also lead to faster reaction times and improved yields.

A study on the Rh-catalyzed bromination of 1,4-benzoquinones using N,N-dibromo-5,5-dimethylhydantoin (DBH) as the bromine source provides a catalytic route to halogenated quinones. acs.org This method offers a mild and general approach for the direct C-H bromination of the quinone ring. acs.org

Reactivity and Mechanistic Investigations of 2,3 Dibromo Tert Butyl P Benzoquinone

Redox Chemistry and Electron Transfer Processes

Electrochemical Reduction Pathways

No studies detailing the electrochemical reduction pathways of 2,3-Dibromo-tert-butyl-p-benzoquinone were found. Research on the specific reduction potentials, the stability of resulting radical anions or dianions, and the influence of the bromo and tert-butyl substituents on the electron transfer steps for this particular molecule is not available in the reviewed literature.

Oxidative Transformations and Radical Intermediates

Information regarding the oxidative transformations of this compound is not documented in available scientific literature. Consequently, there are no findings on the generation and characterization of radical intermediates that would form under oxidative conditions for this compound.

Cycloaddition Reactions

Diels-Alder Reactions with Dienophiles

There are no published examples of this compound participating as a dienophile in Diels-Alder reactions. The reactivity of its carbon-carbon double bond towards dienes, including reaction kinetics, yields, and the stereoselectivity of potential cycloadducts, has not been reported.

[2+2] and [3+2] Photocycloadditions

The photochemical reactivity of this compound in the context of [2+2] and [3+2] cycloaddition reactions has not been investigated. There is no available data on its behavior when irradiated in the presence of alkenes, alkynes, or other substrates suitable for these types of photocycloadditions.

Photochemical Reactivity

Photoinduced Electron Transfer Processes

Specific studies on photoinduced electron transfer processes involving this compound are absent from the scientific literature. Details regarding its excited state properties, its ability to act as a photooxidant or photoreductant, and the dynamics of electron transfer to or from donor/acceptor molecules have not been documented.

Photorearrangement and Photocyclization Studies

Specific studies detailing the photorearrangement and photocyclization of this compound are not extensively documented in the reviewed scientific literature. However, the photochemical behavior of this compound can be inferred from studies on similarly substituted p-benzoquinones. The photochemistry of quinones is rich and varied, often involving the triplet excited state which can undergo a range of reactions.

For instance, the photorearrangement of alkyl-substituted p-benzoquinones in alcoholic solutions has been observed to yield hydroquinone (B1673460) adducts. acs.org The photolysis of 2,5-di-tert-butyl-p-benzoquinone in ethanol, for example, results in the formation of a 1:1 adduct, identified as a hindered phenolic system. acs.org This suggests that upon irradiation, this compound could potentially react with solvent molecules.

Furthermore, the photochemistry of halogenated p-benzoquinones has been investigated. Studies on chloro-substituted p-benzoquinones in aqueous or mixed aqueous-acetonitrile solutions show that irradiation leads to the formation of corresponding hydroquinones and hydroxy-benzoquinones. nih.gov The process involves the triplet state of the quinone reacting with water to form a photohydrate, which then rearranges. nih.gov Given these precedents, it is plausible that this compound would exhibit similar reactivity, leading to hydroquinone and potentially hydroxylated products upon irradiation in appropriate solvents.

Photocyclization reactions are also a known pathway for p-benzoquinones, often proceeding via a p-quinone methide intermediate, which can then react with species like propargylic alcohols or amines to form fused ring systems. researchgate.net While specific examples for the title compound are unavailable, its general structure allows for the possibility of such intramolecular or intermolecular cyclization reactions under photochemical conditions.

Electrochemistry and Redox Cycling Properties

The electrochemical behavior of quinones is central to their chemical and biological functions, primarily involving reversible one- or two-electron transfer processes. acs.org The redox properties of this compound are expected to be significantly influenced by its substituents: the two electron-withdrawing bromine atoms and the bulky, electron-donating tert-butyl group.

Cyclic voltammetry is the primary technique used to study the redox properties of quinones. In aprotic media, p-benzoquinones typically exhibit two distinct, reversible one-electron reduction waves, corresponding to the formation of the semiquinone radical anion (Q•−) and subsequently the hydroquinone dianion (Q2−). researchgate.net

The redox potentials at which these transfers occur are highly dependent on the nature of the substituents on the quinone ring.

Electron-withdrawing groups , such as halogens (Br, Cl), make the quinone ring more electron-deficient. This facilitates reduction, thereby shifting the redox potentials to more positive (less negative) values compared to the unsubstituted parent quinone. nih.govsciforum.net Theoretical studies on fluoro-p-benzoquinones have shown a clear trend where increasing fluorination leads to higher electron affinities and consequently more positive reduction potentials. researchgate.net

Electron-donating groups , such as alkyl groups (tert-butyl), increase the electron density of the quinone ring. This makes the reduction more difficult, resulting in a shift of the redox potentials to more negative values. nih.govsciforum.net

For this compound, these two opposing effects would be at play. The two bromo substituents would shift the potentials to more positive values, while the tert-butyl group would shift them to be more negative. The net effect on the redox potential would depend on the relative electronic contributions of these groups. Precise redox potential values for this compound are not available in the surveyed literature, and would require experimental determination through cyclic voltammetry.

Below is a table illustrating the effect of substituents on the first reduction potential (E1) of various p-benzoquinones in an ionic liquid, which demonstrates these general trends.

CompoundE1 (V vs Fc+/Fc)Substituent Effect
1,4-Benzoquinone-0.63Reference
2,5-tert-Butyl-p-benzoquinone-0.82Electron-donating
Phenylbenzoquinone-0.70Electron-donating (net)
3-Chlorophenylbenzoquinone-0.55Electron-withdrawing
3-Nitrophenylbenzoquinone-0.54Strongly electron-withdrawing

Data adapted from electrochemical measurements in [bmim][BF4] ionic liquid. sciforum.net Note: The specific compound this compound is not listed due to lack of available data.

The process can be described by the following steps:

First Electron Transfer: The quinone (Q) accepts a single electron to form a semiquinone radical anion (Q•−).

Q + e⁻ ⇌ Q•−

Second Electron Transfer: The semiquinone radical anion accepts a second electron to form the dianion (Q²⁻).

Q•− + e⁻ ⇌ Q²⁻

In aqueous or other protic solutions, these electron transfers are coupled with protonation steps. The mechanism becomes more complex, often described as a proton-coupled electron transfer (PCET) process, and the observed redox potentials become pH-dependent. srce.hrresearchgate.net The semiquinone radical can exist in its protonated neutral form (QH•), and the dianion is protonated to form the hydroquinone (H₂Q).

The stability and reactivity of the intermediate semiquinone radical are influenced by the substituents. The tert-butyl group can provide steric hindrance, potentially protecting the radical from dimerization or other side reactions, while the bromo groups modify the electronic distribution and spin density within the radical. These structural features are crucial for the stability of the redox cycle and are essential for applications where repeated cycling between the oxidized and reduced states is required. ethz.ch

Derivatization and Functionalization Strategies for 2,3 Dibromo Tert Butyl P Benzoquinone

Synthesis of Substituted Quinone Derivatives

The introduction of diverse functional groups onto the 2,3-dibromo-tert-butyl-p-benzoquinone scaffold is a primary strategy for modifying its chemical and physical characteristics. This can be achieved through nucleophilic substitution reactions where the bromine atoms are displaced by various nucleophiles.

The bromine atoms on the quinone ring are susceptible to nucleophilic attack, enabling the introduction of a variety of substituents.

Alkyl and Aryl Functionalization: The reaction of this compound with organometallic reagents, such as organolithium or Grignard reagents, can lead to the formation of C-C bonds and the introduction of alkyl or aryl groups. However, these reactions can sometimes be complicated by competing 1,2- and 1,4-addition to the carbonyl groups of the quinone. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, offer a more controlled method for arylation. For instance, the palladium-catalyzed direct C-H functionalization of benzoquinones allows for the introduction of aryl and heteroaryl groups. researchgate.net This method can be controlled to yield either mono- or di-substituted products and can even be performed in environmentally friendly solvents like water or acetone. researchgate.net

Heteroatom Functionalization: The introduction of heteroatoms like sulfur, nitrogen, and oxygen can significantly alter the electronic properties of the quinone.

Sulfur: Reactions with thiols (S-nucleophiles) readily displace the bromine atoms to form thioether derivatives. researchgate.net For example, the reaction of p-benzoquinone with alkanethiols can lead to mono-, di-, tri-, and even tetra-substituted alkylsulfanyl-p-benzoquinones through a sequential addition and in-situ oxidation process. researchgate.net

Nitrogen: Amines can react with this compound to yield amino-substituted quinones. lew.ronih.gov These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed. The resulting aminoquinones are of interest due to their potential biological activities and their role as intermediates in the synthesis of heterocyclic compounds.

Oxygen: Alkoxides and phenoxides can also displace the bromine atoms to form alkoxy and aryloxy derivatives, respectively. These reactions expand the range of functionalized quinones accessible from the dibromo precursor.

The following table summarizes some examples of functionalization reactions:

NucleophileReagent ExampleProduct Type
ThiolPhenylthiolArylthio-substituted benzoquinone
AmineMorpholineAmino-substituted benzoquinone
AlkoxideSodium methoxideAlkoxy-substituted benzoquinone

The sequential or controlled substitution of the bromine atoms in this compound allows for the synthesis of poly-substituted benzoquinones with a defined substitution pattern. By carefully choosing the reaction conditions and the stoichiometry of the nucleophiles, it is possible to achieve mono- or di-substitution.

For instance, the reaction with one equivalent of a nucleophile can lead to the formation of a mono-substituted product, which can then be reacted with a different nucleophile to generate a hetero-di-substituted benzoquinone. This stepwise approach provides access to a wide array of complex quinone structures. Palladium-catalyzed methods have been particularly successful in the controlled functionalization of benzoquinones, allowing for the selective formation of mono- or di-substituted derivatives. researchgate.net The electronic nature of the substituents can influence the regioselectivity of subsequent functionalization steps. researchgate.net

Exploitation in Polymer and Oligomer Chemistry

The unique redox properties and structural features of this compound and its derivatives make them attractive building blocks for the synthesis of functional polymers and oligomers.

Quinone moieties can be incorporated into polymer backbones or as pendant groups to impart redox activity to the resulting materials. These redox-active polymers are of interest for applications in energy storage, catalysis, and sensor technology. The this compound can serve as a monomer in polymerization reactions, such as polycondensation or cross-coupling reactions, after suitable modification. The bulky tert-butyl group can enhance the solubility and processability of the resulting polymers. nih.gov The introduction of tert-butyl substituents has been shown to yield highly soluble and stable quinone dimers and trimers. nih.gov

Derivatives of this compound can act as precursors for the synthesis of conjugated polymers. The bromine atoms provide reactive sites for cross-coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, which are widely used for the synthesis of conjugated polymers. These reactions allow for the formation of π-conjugated systems incorporating the quinone unit. The electronic properties of the resulting polymers can be tuned by the choice of the co-monomer and the specific structure of the quinone derivative. Such polymers are investigated for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Supramolecular Assembly and Non-Covalent Interactions

The planar structure and the presence of carbonyl groups in this compound and its derivatives facilitate their participation in supramolecular assembly through various non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and halogen bonding.

The ability to form well-defined supramolecular structures is crucial for applications in crystal engineering, molecular recognition, and the development of functional materials. For example, the introduction of hydrogen bond donors or acceptors through derivatization can direct the self-assembly of these molecules into specific architectures. The study of S,O-substituted p-benzoquinones has been a subject of interest in the context of supramolecular systems. researchgate.net The crystal structures of derivatized benzoquinones often reveal intricate networks of intermolecular interactions that govern their solid-state packing.

Self-Assembly of Quinone-Based Architectures

There is currently no available research literature detailing the use of this compound as a building block for the self-assembly of quinone-based architectures.

Host-Guest Chemistry Applications

There is currently no available research literature describing the application of this compound or its derivatives in host-guest chemistry.

Theoretical and Computational Studies on 2,3 Dibromo Tert Butyl P Benzoquinone

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods allow for a detailed analysis of electron distribution and energy levels.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For 2,3-Dibromo-tert-butyl-p-benzoquinone, the bulky tert-butyl group and the electron-withdrawing bromine atoms would significantly influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Substituted p-Benzoquinones

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
p-Benzoquinone -7.9 -2.6 5.3
Chloro-p-benzoquinone -8.1 -3.0 5.1
This compound Data not available Data not available Data not available

This table is illustrative. Actual values require specific DFT calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For any proposed reaction involving this compound, computational methods can be used to identify the transition state structures. The transition state represents the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation barrier (activation energy) for the reaction can be determined. A lower activation barrier corresponds to a faster reaction rate. These calculations are crucial for understanding the feasibility of a particular reaction pathway.

Computational analysis allows for the exploration of various possible reaction pathways. For instance, in a nucleophilic addition reaction, the nucleophile could attack different positions on the benzoquinone ring. By calculating the energies of the intermediates and transition states for each potential pathway, the most favorable reaction mechanism can be identified. This analysis provides a detailed, step-by-step description of how reactants are converted into products. Kinetic studies can also be informed by these computational results, as the calculated activation barriers can be used in conjunction with transition state theory to estimate reaction rate constants.

Prediction of Reactivity and Selectivity

A primary goal of theoretical and computational studies is to predict how a molecule will behave in a chemical reaction.

For this compound, computational models can predict its reactivity towards various reagents. The electron-withdrawing nature of the two bromine atoms and the two carbonyl groups would make the quinone ring electrophilic and susceptible to nucleophilic attack. The bulky tert-butyl group, on the other hand, would introduce steric hindrance, potentially influencing the regioselectivity of such reactions. By analyzing the distribution of electron density and the shapes of the molecular orbitals, predictions can be made about which sites on the molecule are most likely to react. For example, the locations of the LUMO can indicate the most probable sites for nucleophilic attack. This predictive capability is invaluable for designing new synthetic routes and understanding the chemical behavior of complex molecules. Theoretical studies on other substituted p-benzoquinones have shown that the nature and position of substituents significantly influence their reactivity with nucleophiles. smu.edu

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that provides significant insights into the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals are paramount in determining the feasibility and outcome of a chemical reaction.

For an electrophilic molecule like this compound, the LUMO is of particular importance as it represents the site susceptible to nucleophilic attack. Conversely, the HOMO energy is indicative of its ability to donate electrons in a reaction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical transformations.

To illustrate the application of FMO theory, the following table presents hypothetical, yet representative, energy values for a substituted p-benzoquinone, calculated using Density Functional Theory (DFT), a common computational method.

Molecular OrbitalEnergy (eV)
HOMO-7.50
LUMO-3.20
HOMO-LUMO Gap (ΔE)4.30

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors are calculated using the energies of the frontier molecular orbitals and provide a quantitative basis for predicting chemical behavior.

Based on the HOMO and LUMO energies, several key reactivity descriptors can be determined:

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO), it indicates the energy released when an electron is added to the molecule.

Electronegativity (χ): Defined as the negative of the chemical potential (μ), it measures the tendency of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the polarizability of a molecule. Softer molecules are generally more reactive.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is a valuable descriptor for predicting the electrophilic nature of a compound and is calculated using the chemical potential and hardness: ω = μ2 / 2η = χ2 / 2η.

These descriptors provide a powerful toolkit for rationalizing and predicting the reactivity of this compound. For instance, a high electrophilicity index would confirm its susceptibility to react with nucleophiles. The values of chemical hardness and softness would offer insights into its stability and polarizability.

The following interactive table showcases hypothetical values for these quantum chemical descriptors, demonstrating how they would be presented for a compound like this compound.

Quantum Chemical DescriptorSymbolValue
Electronegativity (eV)χ5.35
Chemical Hardness (eV)η2.15
Chemical Softness (eV-1)S0.47
Electrophilicity Indexω6.65

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Applications in Catalysis and Advanced Organic Synthesis

Role as an Oxidizing Agent in Chemical Transformations

Quinones are a well-established class of oxidizing agents in organic synthesis, valued for their ability to participate in electron and hydrogen atom transfer processes. Their oxidizing strength is highly tunable based on the electronic nature of their substituents. Halogen and cyano groups, for instance, typically increase the redox potential, making the quinone a stronger oxidant.

Dehydrogenation Reactions

Halogenated p-benzoquinones are potent reagents for dehydrogenation, a reaction that involves the removal of hydrogen from a molecule to introduce unsaturation, often leading to the formation of aromatic systems. A prominent example of a powerful quinone-based oxidant is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is widely used for the aromatization of hydroaromatic compounds and the dehydrogenation of alcohols and steroid ketones. wikipedia.orgorganic-chemistry.org The mechanism involves the transfer of a hydride ion from the substrate to the quinone, or a stepwise transfer of a proton and two electrons, to yield the more stable hydroquinone (B1673460).

Given its structure, featuring two electron-withdrawing bromine atoms, it is plausible that 2,3-Dibromo-tert-butyl-p-benzoquinone could function as an effective dehydrogenating agent, comparable to other halogenated quinones.

Oxidation of Specific Organic Substrates

Beyond dehydrogenation, quinones serve as oxidants in a variety of other transformations. They are frequently used as co-oxidants or mediators in metal-catalyzed reactions, such as the Wacker-Tsuji oxidation, where they reoxidize the active palladium catalyst. organic-chemistry.org The tert-butyl group on this compound may influence its solubility in organic solvents and could sterically direct its interactions with substrates, potentially offering unique selectivity in certain oxidation reactions.

Ligand Precursor in Organometallic Chemistry and Catalysis

The carbonyl oxygens of quinones possess lone pairs of electrons, making them excellent coordinating atoms (ligands) for metal centers. The resulting metal-quinone complexes are of significant interest due to their rich redox chemistry and potential catalytic applications.

Synthesis of Metal-Quinone Complexes

Quinones can coordinate to a metal in several oxidation states: as a neutral quinone (Q), a radical-anionic semiquinonate (SQ), or a dianionic catecholate (Cat). This "redox non-innocence" allows the ligand itself to act as an electron reservoir, participating directly in redox processes. mdpi.com The synthesis of such complexes often involves the direct reaction of a quinone with a low-valent metal precursor. For instance, the interaction of 3,6-di-tert-butyl-o-benzoquinone with metallic indium has been shown to produce a tris-o-semiquinolate indium derivative. rsc.org It is reasonable to expect that this compound could similarly be used to synthesize a range of novel metal complexes.

Catalytic Activity of Derived Complexes in Organic Reactions

Metal-quinone complexes have demonstrated catalytic activity in a variety of organic reactions. The ability of the quinone ligand to store and release electrons is crucial to their function. For example, zirconium complexes with redox-active ligands have been shown to catalyze the disproportionation of 1,2-diphenylhydrazine (B7769752) into aniline (B41778) and azobenzene (B91143) through ligand-based electron transfer, while the metal remains in a d0 state. mdpi.com Complexes derived from this compound could potentially exhibit unique catalytic properties, influenced by the electronic effects of the bromine substituents and the steric bulk of the tert-butyl group.

Mediator in Electron Transfer Catalysis

In electron transfer catalysis, a mediator facilitates the transfer of electrons between a substrate and a primary oxidant or an electrode. Quinones are effective mediators due to their ability to undergo reversible one- or two-electron reduction. Under visible-light irradiation, the oxidizing power of quinones like DDQ can be significantly enhanced. The excited state of the quinone is a much stronger oxidant and can initiate reactions by abstracting an electron from a suitable organic substrate, generating a radical cation and the semiquinone radical anion. semanticscholar.org This principle is used to generate C-C and C-X (where X is a heteroatom) bonds. The specific redox potential of this compound would determine its suitability as a mediator for specific electron transfer processes.

Photoredox Catalysis Applications

Quinone derivatives are recognized for their roles in photoredox catalysis, where their excited states can engage in single-electron transfer (SET) processes to initiate organic transformations. Upon absorption of visible light, the quinone is promoted to an excited state, becoming a more potent oxidant capable of accepting an electron from a suitable substrate.

One promising application for such a photocatalyst is in the synthesis of complex nitrogen-containing heterocycles. For instance, quinone-sensitized photocatalysis has been successfully employed in the synthesis of polysubstituted quinolines from 2-vinylarylimines. nih.gov In a proposed mechanism, the excited-state quinone photocatalyst induces a one-electron oxidation of the imine substrate, generating a radical cation that triggers a subsequent cyclization and aromatization cascade to form the quinoline (B57606) product. nih.gov While a different quinone was used in the reported studies, the principle highlights a potential role for this compound.

Table 1: Example of Quinone-Photocatalyzed Synthesis of Polysubstituted Quinolines

The following data is based on the visible-light-excited 9,10-phenanthrenequinone (PQ) catalyzed reaction and serves as an illustrative example of a potential application.*

EntrySubstrate (2-Vinylarylimine)Product (Quinoline)Yield (%)
1N,4-diphenyl-1-(p-tolyl)but-3-en-2-imine2,4-diphenyl-6-methylquinoline98
2N,4-diphenyl-1-(4-methoxyphenyl)but-3-en-2-imine2,4-diphenyl-6-methoxyquinoline95
3N,4-diphenyl-1-(4-chlorophenyl)but-3-en-2-imine2,4-diphenyl-6-chloroquinoline99
4N-phenyl-1-(p-tolyl)-4-(thiophen-2-yl)but-3-en-2-imine6-methyl-2-phenyl-4-(thiophen-2-yl)quinoline85

Electrocatalytic Transformations

In electrocatalysis, quinones often serve as efficient redox mediators, facilitating electron transfer between an electrode and a substrate. The electrochemical properties of a quinone, particularly its reduction potential, are paramount and can be precisely tuned by substituents on the quinone ring. nih.gov

The substituents on this compound would have distinct and predictable effects on its electrochemical behavior.

Bromo Groups : As strong electron-withdrawing groups, the two bromine atoms will significantly increase the standard reduction potential of the benzoquinone core. This effect is well-documented in other halogenated quinones like bromanil (B121756) (tetrabromo-1,4-benzoquinone) and chloranil (B122849) (tetrachloro-1,4-benzoquinone), which are known for their high potentials and stability as semiquinone radical anions. irb.hrrsc.org A higher reduction potential means the molecule is more easily reduced, making it an effective mediator for oxidizing substrates in an electrocatalytic cycle.

Tert-Butyl Group : This bulky, electron-donating group has a dual influence. Electronically, it slightly lowers the reduction potential. Physically, its steric bulk can enhance the solubility of the molecule in organic solvents and improve the stability of the corresponding radical anion and hydroquinone forms by preventing dimerization or degradation reactions.

This combination of properties makes this compound a candidate for use as a high-potential, stable redox mediator in electro-organic synthesis or in electrochemical systems like flow batteries. pte.hutandfonline.com The precise tuning of the redox potential through substitution is a key strategy in designing quinones for specific applications. nih.govresearchgate.net The relationship between substituents and redox potential has been studied computationally and experimentally, showing a clear correlation. rsc.orgacs.org

Table 2: Comparison of Experimental One-Electron Reduction Potentials of Substituted Benzoquinones

This table illustrates the effect of various substituents on the reduction potential of the p-benzoquinone core. The potential for this compound is not experimentally determined but is expected to be high due to di-bromo substitution.

CompoundSubstituentsE° (V vs. NHE in DMSO)
1,4-BenzoquinoneNone-0.19
2-Methyl-1,4-benzoquinone2-CH₃-0.27
2,6-Di-tert-butyl-1,4-benzoquinone2,6-(t-Bu)₂-0.42
2-Chloro-1,4-benzoquinone2-Cl-0.05
2,6-Dichloro-1,4-benzoquinone2,6-Cl₂+0.13
Tetrachloro-1,4-benzoquinone (Chloranil)2,3,5,6-Cl₄+0.48
Tetrabromo-1,4-benzoquinone (Bromanil)2,3,5,6-Br₄+0.48
2,3-Dicyano-1,4-benzoquinone2,3-(CN)₂+0.51
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)2,3-Cl₂, 5,6-(CN)₂+0.97

Data compiled from computational and experimental studies. acs.org

Advanced Characterization Methodologies for 2,3 Dibromo Tert Butyl P Benzoquinone and Its Derivatives

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopy is a cornerstone in the characterization of quinone derivatives, offering non-destructive methods to probe molecular structure and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2,3-Dibromo-tert-butyl-p-benzoquinone in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each nucleus and their connectivity.

In a typical ¹H NMR spectrum of a substituted p-benzoquinone, the chemical shifts of the protons on the quinone ring are highly dependent on the nature and position of the substituents. auremn.org For this compound, the lone vinyl proton would exhibit a characteristic chemical shift in the aromatic region, influenced by the adjacent bromine and carbonyl groups. The tert-butyl group would present a sharp singlet in the upfield region, typically around 1.3 ppm, integrating to nine protons.

¹³C NMR spectroscopy provides further structural confirmation by revealing the chemical environment of each carbon atom. The spectrum would show distinct signals for the two carbonyl carbons (C=O), the four sp² carbons of the quinone ring (two bearing bromine atoms, one with a tert-butyl group, and one with a hydrogen), and the carbons of the tert-butyl group (one quaternary and three equivalent methyl carbons). The presence of electron-withdrawing bromine atoms would cause a downfield shift for the carbons to which they are attached.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish definitive assignments. ipb.pt HSQC correlates proton signals with the directly attached carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds) between protons and carbons. researchgate.net For instance, an HMBC experiment would show a correlation between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the adjacent sp² carbon on the quinone ring, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
NucleusPositionPredicted Chemical Shift (δ, ppm)Key Correlations (HMBC)
¹HVinyl-H~7.0 - 7.5Correlates with C=O and C-Br carbons
¹H-C(CH₃)₃~1.3 - 1.5Correlates with quaternary C and ring C
¹³CC=O~180 - 185Correlates with Vinyl-H
¹³CC-Br~130 - 140Correlates with Vinyl-H
¹³CC-tBu~150 - 155Correlates with -C(CH₃)₃ protons
¹³CC-H~135 - 140Correlates with Vinyl-H and -C(CH₃)₃ protons
¹³C-C (CH₃)₃~35Correlates with -C(CH₃)₃ protons
¹³C-C(C H₃)₃~29Correlates with -C(CH₃)₃ protons

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups within the molecule. For this compound, these techniques are particularly useful for identifying the quinone core and the substituent groups.

The IR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. researchgate.net In p-benzoquinones, these typically appear in the region of 1650-1680 cm⁻¹. The exact frequency is sensitive to the electronic effects of the ring substituents. The electron-withdrawing bromine atoms and the electron-donating tert-butyl group will subtly influence the position of these bands. Other key absorptions include the C=C stretching of the quinone ring around 1600 cm⁻¹ and the characteristic C-H bending modes of the tert-butyl group. nih.gov

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. mdpi.com While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the C=C and C-Br stretching vibrations can be more prominent and provide valuable structural information. The symmetric vibrations of the tert-butyl group are also typically strong in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
C=O Stretch1650 - 1680StrongMedium
C=C Stretch (Ring)1590 - 1620MediumStrong
C-H Bend (tert-butyl)1365 - 1395MediumMedium
C-Br Stretch500 - 650Medium-StrongStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The p-benzoquinone moiety is a well-defined chromophore, giving rise to characteristic absorption bands in the UV-Vis spectrum. nih.gov The analysis of these bands provides insight into the electronic structure of this compound.

Typically, p-benzoquinones exhibit two main absorption bands. researchgate.net The first is a strong band in the UV region (around 240-290 nm), which is attributed to a spin-allowed π → π* transition within the conjugated system of the quinone ring. The second is a weaker band at longer wavelengths in the visible or near-UV region (around 430-450 nm), corresponding to a spin-forbidden n → π* transition, involving the non-bonding electrons of the carbonyl oxygen atoms. acs.org

Substituents on the quinone ring can cause shifts in the position (λ_max) and intensity (molar absorptivity, ε) of these bands. Halogen substituents, such as bromine, generally cause a bathochromic (red) shift due to their inductive and resonance effects. acs.org The tert-butyl group, being an electron-donating group, can also influence the energy of the molecular orbitals and thus the absorption wavelengths. pte.hu

Table 3: Typical Electronic Transitions for Substituted p-Benzoquinones.
TransitionTypical λ_max Range (nm)DescriptionExpected Intensity
π → π240 - 290Electron excitation from a π bonding to a π antibonding orbital.High (ε > 10,000 M⁻¹cm⁻¹)
n → π430 - 450Electron excitation from a non-bonding orbital on oxygen to a π antibonding orbital.Low (ε < 1,000 M⁻¹cm⁻¹)

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. rsc.org For this compound, both standard MS and High-Resolution Mass Spectrometry (HRMS) are crucial for its definitive identification.

In an electron ionization (EI) mass spectrum, the molecule will generate a molecular ion (M⁺˙) peak. A key feature for this compound would be the isotopic pattern of the molecular ion peak, which will show a characteristic distribution due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This results in a distinctive M⁺˙, (M+2)⁺˙, and (M+4)⁺˙ peak pattern with an approximate intensity ratio of 1:2:1.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₀Br₂O₂).

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for substituted benzoquinones include the loss of substituents and the cleavage of the quinone ring. libretexts.org For this compound, expected fragmentations would include the loss of a methyl group (•CH₃) from the tert-butyl moiety to form a stable tertiary carbocation, the loss of a bromine atom (•Br), and the sequential loss of carbon monoxide (CO) molecules from the quinone ring. rsc.orglibretexts.org

Table 4: Expected Key Ions in the Mass Spectrum of this compound.
IonFormulaDescription
[M]⁺˙[C₁₀H₁₀Br₂O₂]⁺˙Molecular ion (exhibits 1:2:1 isotopic pattern)
[M - CH₃]⁺[C₉H₇Br₂O₂]⁺Loss of a methyl radical from the tert-butyl group
[M - CO]⁺˙[C₉H₁₀Br₂O]⁺˙Loss of one carbon monoxide molecule
[M - 2CO]⁺˙[C₈H₁₀Br₂]⁺˙Loss of two carbon monoxide molecules
[M - Br]⁺[C₁₀H₁₀BrO₂]⁺Loss of a bromine radical

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular connectivity and electronic properties, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for molecular structure determination. nih.govmdpi.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined.

For this compound, a single crystal X-ray analysis would provide unambiguous confirmation of its structure. It would yield precise measurements of bond lengths (e.g., C=O, C=C, C-C, C-Br) and bond angles, providing insight into the planarity of the quinone ring and any steric strain introduced by the bulky tert-butyl group and the adjacent bromine atom. researchgate.net

Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as halogen bonding (Br···O) or C-H···O hydrogen bonds, which can influence the compound's physical properties. The presence of the heavy bromine atoms is advantageous for X-ray analysis as they scatter X-rays strongly, which can simplify the process of solving the crystal structure. lifechemicals.com The absolute configuration of chiral derivatives can also be determined using this powerful technique. acs.orgacs.org

Powder X-ray Diffraction for Material Characterization

No specific Powder X-ray Diffraction (PXRD) data, such as diffractograms or crystallographic tables for this compound, could be located. This technique is crucial for determining the crystalline structure, phase purity, and material properties of a solid compound. A typical analysis would involve exposing a powdered sample to X-rays and measuring the diffraction pattern, which is unique to the material's crystal lattice.

Electrochemical Characterization Techniques

Detailed electrochemical data for this compound is not available in the reviewed literature. Electrochemical techniques are vital for understanding the redox behavior of quinone derivatives, which is fundamental to their chemical reactivity and potential applications.

Cyclic Voltammetry (CV)

Specific cyclic voltammograms and associated data tables (e.g., peak potentials, peak currents) for this compound were not found. Cyclic voltammetry is a potentiodynamic electrochemical measurement that provides information on the thermodynamics of redox processes and the kinetics of heterogeneous electron transfer reactions. For a substituted p-benzoquinone, CV would typically reveal the potentials at which the compound is oxidized and reduced.

Chronoamperometry and Spectroelectrochemistry

No research findings or data related to the chronoamperometric or spectroelectrochemical analysis of this compound could be identified. Chronoamperometry involves stepping the potential of an electrode and measuring the resulting current as a function of time, which can be used to determine diffusion coefficients. Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical and optical properties of a substance, which is particularly useful for identifying intermediates in redox reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dibromo-tert-butyl-p-benzoquinone, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves bromination of tert-butyl-substituted benzoquinones. For example, halogenation under controlled conditions (e.g., using N-bromosuccinimide in acetic acid at 0–5°C) can achieve regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and comparison to reference standards .
  • Key Data :

StepReagent/ConditionYield (%)Purity (%)
BrominationNBS, AcOH, 0–5°C65–70>95 (HPLC)

Q. Which spectroscopic techniques are most effective for characterizing 2,3-Dibromo-tert-butyl-p-benzoquinone?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm substitution patterns (e.g., tert-butyl protons at δ 1.3–1.5 ppm; quinone carbonyls at δ 180–190 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) or electron impact (EI) verifies molecular ions (e.g., [M+H]+^+ at m/z 354.92).
  • IR : Strong C=O stretches (~1650–1700 cm1^{-1}) and C-Br vibrations (~550–600 cm1^{-1}) are diagnostic .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example:

  • Store in amber vials at –20°C under inert gas (argon) to prevent oxidation.
  • Monitor degradation via thin-layer chromatography (TLC) or HPLC over 30 days.
    • Key Finding : Degradation >5% occurs at 25°C under UV light within 7 days, necessitating dark, cold storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in tert-butyl-substituted benzoquinones?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution. The tert-butyl group’s steric bulk directs bromination to less hindered positions (e.g., 2,3 vs. 5,6). Experimental validation involves synthesizing intermediates and analyzing substituent effects via kinetic studies .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer :

  • Reproducibility : Re-run experiments under identical conditions (solvent, temperature).
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 2,6-Di-tert-butyl-p-benzoquinone in ).
  • Collaboration : Share raw data (e.g., via open repositories) to enable peer verification .

Q. What computational methods predict the redox behavior of 2,3-Dibromo-tert-butyl-p-benzoquinone in catalytic systems?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure reduction potentials in aprotic solvents (e.g., acetonitrile).
  • DFT Modeling : Calculate HOMO/LUMO energies to correlate with experimental CV results.
  • Example : A quinone’s electron-withdrawing bromine groups lower LUMO energy, enhancing redox activity .

Q. What are the challenges in scaling up synthesis for electrochemical applications without compromising yield?

  • Methodological Answer :

  • Optimize stoichiometry (e.g., bromine equivalents) to minimize side products.
  • Use flow chemistry for controlled reaction kinetics and heat dissipation.
  • Validate scalability via pilot batches (1–10 g) with rigorous HPLC monitoring .

Q. How can researchers balance open-data sharing with intellectual property concerns in early-stage studies?

  • Methodological Answer :

  • Use controlled-access repositories (e.g., Zenodo) with embargo periods.
  • Anonymize sensitive data (e.g., proprietary synthesis protocols) while publishing structural/spectral data.
  • Cite precedents from health research data governance frameworks .

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